4-Bromo-2-nitrophenyl 2-(3-piperidinyl)ethyl ether hydrochloride
Description
Historical Development and Research Context
The development of 4-Bromo-2-nitrophenyl 2-(3-piperidinyl)ethyl ether hydrochloride emerged from the convergence of several important chemical research trajectories that began in the mid-20th century. The foundational work on photolabile protecting groups can be traced to early investigations into light-activated molecular systems, where researchers sought methods to achieve temporal control over chemical reactivity. The specific architectural motif present in this compound represents an evolution from simpler nitrobenzyl-based photolabile systems that were first reported in the 1970s.
Research into piperidine-containing compounds has a rich historical foundation, with piperidine itself first reported in 1850 by Scottish chemist Thomas Anderson and independently in 1852 by French chemist Auguste Cahours. The systematic incorporation of piperidine moieties into complex molecular frameworks became increasingly sophisticated throughout the 20th century, particularly as researchers recognized the unique chemical and biological properties conferred by this six-membered heterocyclic amine. The specific combination of brominated nitrophenyl groups with piperidine-containing side chains represents a more recent development, arising from the need for compounds that could serve dual functions as both synthetic intermediates and photochemically active species.
The emergence of caged compound methodology in the 1980s and 1990s provided the conceptual framework for developing molecules like this compound. These research efforts were driven by the need for compounds that could temporarily mask biological activity until activated by specific external stimuli, particularly ultraviolet or visible light irradiation. The brominated nitrophenyl framework incorporated into this compound reflects advances in understanding how halogen substitution patterns can influence photochemical reactivity and quantum yields in aromatic systems.
Significance in Chemical Research
This compound occupies a significant position in contemporary chemical research due to its multifaceted structural characteristics and photochemical properties. The compound serves as a representative example of advanced photolabile protecting group chemistry, where the nitrophenyl moiety functions as a light-activated leaving group capable of releasing biologically active molecules under controlled conditions. This capability has profound implications for research areas requiring precise temporal control over molecular activation, including neurobiology, enzyme catalysis, and cellular biochemistry applications.
The structural complexity of this compound provides researchers with a sophisticated tool for investigating structure-activity relationships in photochemical systems. The presence of both electron-withdrawing groups (nitro and bromo substituents) and the electron-donating piperidine-containing side chain creates a unique electronic environment that influences both the compound's stability in dark conditions and its reactivity upon photoirradiation. Research investigations have demonstrated that such structural modifications can significantly alter quantum yields and photolysis kinetics, making compounds like this valuable for optimizing photochemical release systems.
The compound's significance extends to its role as a synthetic intermediate in the preparation of more complex molecular architectures. The multiple reactive sites present in the molecule, including the aromatic bromide position and the piperidine nitrogen, provide synthetic chemists with versatile handles for further chemical transformations. This versatility has made it a valuable building block in medicinal chemistry research, particularly in the development of photocaged versions of biologically active compounds that require controlled release mechanisms.
Contemporary research efforts have highlighted the importance of compounds like this compound in advancing our understanding of photochemical processes at the molecular level. Studies utilizing similar structural frameworks have contributed to the development of more efficient photolabile protecting groups with improved quantum yields and faster release kinetics. These advances have direct implications for applications requiring rapid, light-triggered molecular transformations.
Current Applications in Scientific Fields
Current applications of this compound span multiple scientific disciplines, reflecting the compound's versatility as a research tool. In photochemical research, the compound serves as a model system for investigating the mechanisms of light-induced molecular transformations in complex organic molecules. Researchers utilize this compound to study the relationship between molecular structure and photochemical reactivity, particularly focusing on how substituent patterns influence the efficiency and selectivity of photolysis reactions.
In the field of chemical biology, compounds with similar structural motifs have found applications as photocaged molecules for controlling biological processes with temporal precision. The nitrophenyl framework present in this compound provides the photolabile functionality necessary for these applications, while the piperidine-containing side chain can be modified to incorporate various biological recognition elements. This combination allows researchers to create sophisticated molecular tools for studying cellular processes, enzyme mechanisms, and receptor-ligand interactions under controlled experimental conditions.
| Application Field | Primary Use | Key Advantages |
|---|---|---|
| Photochemical Research | Model compound for mechanistic studies | Well-defined structure with multiple reactive sites |
| Chemical Biology | Photocaged molecule development | Controllable release kinetics |
| Synthetic Chemistry | Building block for complex molecules | Multiple derivatization possibilities |
| Materials Science | Component in light-responsive systems | Tunable photochemical properties |
The compound's applications in synthetic organic chemistry center on its utility as a versatile intermediate for constructing more complex molecular architectures. The presence of the aromatic bromide substituent provides a reactive handle for cross-coupling reactions, while the piperidine nitrogen offers opportunities for further functionalization through acylation, alkylation, or other standard nitrogen chemistry transformations. These synthetic capabilities make the compound valuable for medicinal chemistry applications where structural modifications are needed to optimize biological activity or pharmacological properties.
Current research in materials science has begun exploring the incorporation of photolabile compounds like this compound into polymer matrices and surface coatings. These applications take advantage of the compound's ability to undergo controlled photochemical transformations, enabling the development of materials with light-responsive properties. Such materials have potential applications in areas ranging from controlled drug delivery systems to smart coatings that respond to environmental light conditions.
The compound continues to find applications in academic research laboratories worldwide, where it serves as both a subject of fundamental photochemical studies and a tool for developing new methodologies in light-controlled chemistry. Research groups investigating photolabile protecting group chemistry frequently utilize compounds with similar structural features to advance understanding of how molecular design principles can be applied to create more efficient and selective photochemical systems. These ongoing investigations contribute to the broader goal of developing practical applications for light-controlled molecular processes in areas ranging from synthetic chemistry to biomedical research.
Properties
IUPAC Name |
3-[2-(4-bromo-2-nitrophenoxy)ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O3.ClH/c14-11-3-4-13(12(8-11)16(17)18)19-7-5-10-2-1-6-15-9-10;/h3-4,8,10,15H,1-2,5-7,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEVXBWPUDRPNJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CCOC2=C(C=C(C=C2)Br)[N+](=O)[O-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Bromo-2-nitrophenyl 2-(3-piperidinyl)ethyl ether hydrochloride is a synthetic compound notable for its diverse biological activities. Its unique molecular structure, which includes a bromine atom, a nitro group, and a piperidine moiety, contributes to its potential applications in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.
- Chemical Formula : C₁₃H₁₈BrClN₂O₃
- Molecular Weight : 365.66 g/mol
- CAS Number : 1219964-60-9
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound's structural features enable it to modulate the activity of specific proteins involved in cellular signaling pathways.
- Enzyme Inhibition : The compound has been employed in studies examining its role as an enzyme inhibitor. It may inhibit key enzymes involved in metabolic processes, potentially leading to therapeutic effects in conditions such as cancer and infectious diseases .
- Receptor Binding : Its structural characteristics allow it to bind to certain receptors, influencing their activity. This property is particularly relevant in drug development aimed at targeting specific diseases .
Biological Activity Studies
Several studies have investigated the biological activity of this compound, highlighting its potential therapeutic applications.
Antimicrobial Activity
Research indicates that derivatives of compounds similar to this compound exhibit antimicrobial properties. For example:
- A study on related nitrophenyl compounds revealed significant antimicrobial activity against Gram-positive bacteria, suggesting potential applications in treating resistant infections .
| Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. faecium |
|---|---|---|
| Compound A | 1 | 2 |
| 4-Bromo-2-nitrophenyl derivative | 16 | >64 |
Anticancer Activity
The compound has also been evaluated for its anticancer properties:
- In vitro studies demonstrated that certain derivatives could significantly reduce the viability of cancer cell lines, including Caco-2 (colon cancer) and A549 (lung cancer) cells . The presence of the piperidine ring enhances the interaction with cellular targets.
Case Studies
- Case Study on Enzyme Inhibition : A recent investigation focused on the inhibition of CYP3A4 by similar compounds, revealing that modifications to the piperidine structure could enhance or reduce enzyme inhibition potency .
- Clinical Relevance : The compound's mechanism as an enzyme inhibitor suggests a potential role in drug-drug interactions, emphasizing the need for careful evaluation during drug development processes.
Scientific Research Applications
Research indicates that this compound exhibits various biological activities:
- Anticancer Activity : Similar compounds have shown efficacy in inhibiting cancer cell proliferation. For instance, studies have demonstrated that piperidine derivatives can exhibit IC50 values in the low micromolar range against various cancer cell lines, suggesting potential applications in oncology .
- Cholinesterase Inhibition : The compound may inhibit acetylcholinesterase (AChE), which is crucial for treating neurodegenerative diseases like Alzheimer's. Compounds with similar structures have been reported to possess significant AChE inhibitory activity with IC50 values ranging from 0.10 to 5.10 µM .
- Antimicrobial Activity : Derivatives of piperidine have been reported to possess antimicrobial properties, making them candidates for developing new antibiotics .
Case Studies
- Anticancer Studies : A study evaluating the anticancer potential of piperidine derivatives highlighted that compounds with similar structural features to 4-Bromo-2-nitrophenyl 2-(3-piperidinyl)ethyl ether hydrochloride showed promising results against breast and lung cancer cell lines. The mechanism of action was linked to the induction of apoptosis and inhibition of cell cycle progression .
- Neuroprotective Effects : Research on cholinesterase inhibitors has identified that certain piperidine derivatives can improve cognitive function in animal models of Alzheimer's disease, suggesting that this compound could be further explored for neuroprotective applications .
- Antimicrobial Efficacy : A recent investigation into the antimicrobial properties of piperidine derivatives demonstrated that compounds similar to this compound exhibited significant activity against various bacterial strains, indicating potential use as novel antibiotics .
Comparison with Similar Compounds
Comparative Analysis Table
Key Findings
Synthetic Accessibility : Amide and ester derivatives (e.g., 52c, 4a) exhibit higher yields (>89%) compared to ether-linked compounds, which may require more rigorous conditions .
Solubility: Hydrochloride salts (target compound, piperidino(3-piperidinyl)methanone HCl) improve aqueous solubility, favoring pharmaceutical formulation .
Biological Relevance: Piperidine-phenoxy/ether motifs (e.g., Compound 57295921) correlate with balanced potency and low cytotoxicity, suggesting the target compound’s structural framework is pharmacologically promising .
Functional Group Impact : Sulfonamides and amides introduce polar interactions, while ethers offer metabolic stability—a critical factor in drug design .
Preparation Methods
Nitration of 4-Bromobenzene Derivatives
The key starting material, 4-bromo-2-nitrophenyl compounds, are typically synthesized by nitration of 4-bromobenzene derivatives under controlled conditions to ensure regioselectivity and yield.
- Reaction conditions: Nitration is performed using a mixture of concentrated nitric acid and sulfuric acid in a polar solvent such as dichloromethane or methylene dichloride.
- Temperature control: The reaction temperature is maintained below 30 °C during acid addition to avoid over-nitration and side reactions, then warmed to about 38 °C for completion over 1 hour.
- Work-up: After reaction completion, the mixture is poured into ice water to quench, maintaining temperature below 10 °C to prevent decomposition.
- Yield and purity: The nitrated product is extracted with dichloromethane, solvent removed under reduced pressure, yielding a colorless transparent intermediate with typical yields of 80-85%.
| Step | Reagents & Conditions | Temperature (°C) | Yield (%) | Notes |
|---|---|---|---|---|
| Nitration | 4-Bromobenzene + HNO3/H2SO4 in CH2Cl2 | 0–38 | 80-85 | Controlled addition, TLC monitored |
Synthesis of 2-(3-piperidinyl)ethyl Moiety
The 2-(3-piperidinyl)ethyl fragment is generally prepared via standard amine alkylation or amide reduction methods, ensuring the piperidine nitrogen is available for ether bond formation.
- Commonly, 3-piperidinol or 3-piperidinyl ethanol derivatives are used as precursors.
- The amine is protected or converted to its hydrochloride salt to improve handling and reactivity.
Ether Formation: Coupling of 4-Bromo-2-nitrophenyl and 2-(3-piperidinyl)ethyl Units
Williamson Ether Synthesis Approach
The ether bond is formed typically by nucleophilic substitution (Williamson ether synthesis) where the 4-bromo-2-nitrophenyl derivative bearing a suitable leaving group (such as a halomethyl or activated phenol) reacts with the 2-(3-piperidinyl)ethyl nucleophile.
- Activation of the aromatic moiety: The 4-bromo-2-nitrophenyl intermediate may be converted to a halomethyl derivative (e.g., 4-bromo-2-nitrobenzyl chloride) to serve as an electrophile.
- Reaction conditions: The nucleophilic piperidinyl ethanol or amine attacks the electrophilic carbon under basic or neutral conditions, often in polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
- Temperature: Reflux or moderate heating (50–80 °C) is applied to drive the reaction to completion.
- Catalysts: Phase transfer catalysts or bases such as sodium hydride or potassium carbonate may be used to enhance nucleophilicity.
Alternative Direct Etherification
In some cases, direct etherification of the phenol group with the piperidinyl ethyl halide under acidic or basic catalysis is employed, though this is less common due to competing side reactions with the nitro group.
Conversion to Hydrochloride Salt
After ether formation, the free base of the compound is converted to its hydrochloride salt to improve stability and solubility.
- Procedure: The crude product is dissolved in an organic solvent (e.g., ethanol or ethyl acetate), and anhydrous hydrogen chloride gas or hydrochloric acid solution is bubbled or added.
- Isolation: The hydrochloride salt precipitates out or is isolated by solvent evaporation and recrystallization.
- Purity: The salt form is typically purified by recrystallization from solvents like ethanol/water mixtures.
Summary Table of Preparation Steps
| Step No. | Stage | Key Reagents & Conditions | Temperature (°C) | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Nitration of 4-bromobenzene | HNO3/H2SO4 in CH2Cl2 | 0–38 | 80-85 | Controlled addition, TLC monitored |
| 2 | Preparation of piperidinyl ethyl | 3-Piperidinol or derivatives | Ambient | — | Standard amine preparation |
| 3 | Ether bond formation | 4-bromo-2-nitrobenzyl chloride + piperidinyl ethyl | 50–80 | 70-75 | Williamson ether synthesis |
| 4 | Hydrochloride salt formation | HCl gas or HCl solution in ethanol | Ambient | — | Precipitation and recrystallization |
Research Findings and Optimization Notes
- Yield optimization: Careful control of temperature during nitration prevents overreaction and decomposition, improving yield and selectivity for the 2-nitro-4-bromo substitution pattern.
- Solvent choice: Polar aprotic solvents like THF or DMF facilitate the nucleophilic substitution step by stabilizing charged intermediates and enhancing nucleophile reactivity.
- Purification: Multiple extraction and recrystallization steps are essential to remove side products, including unreacted starting materials and byproducts from nitration.
- Safety considerations: Handling of nitration reagents and HCl gas requires strict temperature and ventilation controls due to exothermic reactions and corrosive fumes.
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing 4-Bromo-2-nitrophenyl 2-(3-piperidinyl)ethyl ether hydrochloride, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves nucleophilic substitution between 4-bromo-2-nitrophenol and a 2-(3-piperidinyl)ethyl halide, followed by hydrochloride salt formation. Key parameters for optimization include:
- Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilicity.
- Temperature : Elevated temperatures (60–80°C) improve reaction rates but require monitoring for side reactions like nitro-group reduction.
- Catalysts : Use of mild bases (e.g., K₂CO₃) to deprotonate the phenolic OH without degrading the nitro group .
- Purification : Recrystallization from ethanol/water mixtures improves purity (>95%) .
Q. How should researchers characterize this compound using spectroscopic and chromatographic methods?
- Methodological Answer :
- NMR : ¹H/¹³C NMR identifies aromatic protons (δ 7.5–8.5 ppm for bromo-nitro substitution), piperidinyl CH₂ groups (δ 2.5–3.5 ppm), and ether linkages (δ 4.0–4.5 ppm).
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of HCl or nitro group).
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity. Retention times should match reference standards .
Q. What methods are recommended for assessing the purity of this compound in academic research?
- Methodological Answer :
- HPLC : Use gradient elution (water/acetonitrile + 0.1% TFA) to resolve impurities. Purity thresholds >95% are typical for pharmacological studies .
- Elemental Analysis : Verify C, H, N, and Br content within ±0.4% of theoretical values.
- TLC : Silica gel plates with ethyl acetate/hexane (1:1) can detect unreacted starting materials .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns) for this compound?
- Methodological Answer :
- Variable Temperature (VT) NMR : Assess dynamic processes (e.g., piperidinyl ring puckering) that cause splitting anomalies.
- 2D NMR (COSY, NOESY) : Map through-space and through-bond correlations to confirm connectivity.
- Computational Modeling : DFT calculations (e.g., Gaussian) predict NMR shifts and validate assignments .
Q. What strategies are effective for designing pharmacological studies targeting this compound's interactions with biological receptors?
- Methodological Answer :
- Docking Studies : Use software like AutoDock Vina to predict binding to serotonin (5-HT₂) or sigma receptors, given structural analogs' activity .
- In Vitro Assays : Radioligand displacement assays (e.g., [³H]-ketanserin for 5-HT₂A) quantify affinity (Ki). Include positive controls (e.g., risperidone) .
- Metabolic Stability : Incubate with liver microsomes to assess CYP450-mediated degradation .
Q. How can researchers evaluate the compound's stability under varying storage conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose to heat (40–60°C), light (ICH Q1B guidelines), and humidity (75% RH) for 4 weeks. Monitor degradation via HPLC.
- Lyophilization : Stabilize the hydrochloride salt by storing in amber vials under inert gas (N₂/Ar) .
Q. What advanced techniques are used to profile impurities in synthesized batches?
- Methodological Answer :
- LC-MS/MS : Identify trace impurities (e.g., dehalogenated byproducts) with MRM transitions.
- NMR-guided Isolation : Prep-HPLC separates impurities for structural elucidation.
- Reference Standards : Cross-validate impurities against certified materials (e.g., 2-(3-bromophenyl)ethanamine HCl) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
